

Application Note: Comprehensive NMR-Based Structural Elucidation of Isoindolin-4-ol Hydrochloride

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Compound of Interest

Compound Name: *Isoindolin-4-ol hydrochloride*

Cat. No.: *B1399066*

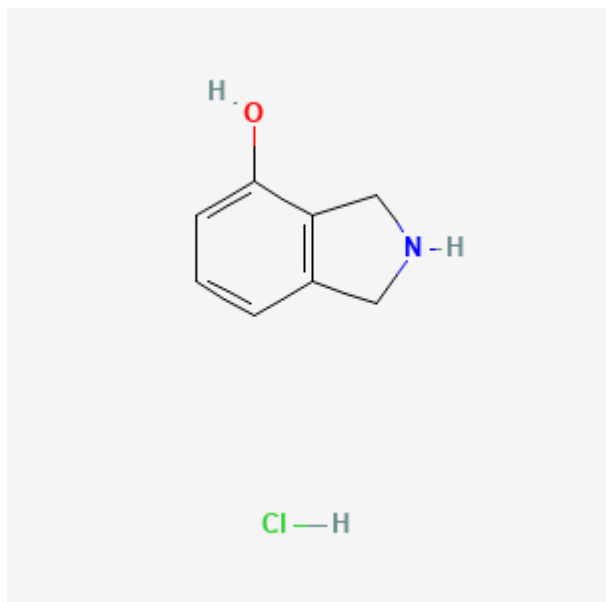
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Introduction: The Imperative for Structural Verification

Isoindolin-4-ol hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structure, which is present in various biologically active molecules. As a hydrochloride salt, its physicochemical properties, such as solubility and stability, are altered, making it suitable for pharmaceutical formulations. Accurate and unambiguous structural characterization is a non-negotiable cornerstone of the drug development pipeline, ensuring compound identity, purity, and batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.^[1] It provides unparalleled insight into the molecular framework by mapping the chemical environments and connectivity of atomic nuclei, primarily ^1H and ^{13}C . This application note presents a comprehensive, field-proven guide to the analysis of **Isoindolin-4-ol hydrochloride** using a suite of 1D and 2D NMR experiments. The protocols herein are designed to be a self-validating system, guiding the researcher from sample preparation to complete spectral assignment, ensuring the highest degree of scientific integrity.

Chemical Structure of Isoindolin-4-ol: (Note: In the hydrochloride salt, the nitrogen atom is protonated, forming an ammonium cation with a chloride counter-ion)



(Image Source: PubChem CID 60145939[2])

Foundational Strategy: Sample Preparation & Solvent Selection

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. For **Isoindolin-4-ol hydrochloride**, a polar organic salt, the choice of a suitable deuterated solvent is the most critical initial step.

The Causality of Solvent Choice

Standard non-polar solvents like Deuterated Chloroform (CDCl_3) are generally poor choices for hydrochloride salts due to low solubility.[3] The polarity of the analyte dictates the use of a polar deuterated solvent to achieve the necessary concentration for high-quality spectra, especially for less sensitive experiments like ^{13}C NMR.[4][5]

- Primary Recommendation: Dimethyl Sulfoxide- d_6 (DMSO-d_6)
 - Rationale: DMSO-d_6 is an excellent polar aprotic solvent that readily dissolves a wide range of organic salts.[4][6] A key advantage is its ability to slow down the chemical exchange of labile protons (e.g., $-\text{OH}$ and $-\text{N}^+\text{H}_2-$). This means these protons can often be observed as distinct signals in the ^1H NMR spectrum, providing valuable structural information.

- Considerations: DMSO is hygroscopic and its residual peak at ~2.50 ppm can sometimes obscure analyte signals.[\[7\]](#)
- Secondary Option: Deuterium Oxide (D₂O)
 - Rationale: As the deuterated form of water, D₂O is ideal for highly polar, water-soluble compounds.[\[8\]](#)[\[9\]](#)
 - Considerations: In D₂O, all labile protons (-OH, -N⁺H₂-) will rapidly exchange with deuterium atoms from the solvent. This causes their signals to disappear from the ¹H NMR spectrum. While this can simplify the spectrum, it also results in the loss of information. This property can, however, be used deliberately to identify which peaks correspond to exchangeable protons by comparing spectra run in DMSO-d₆ and D₂O.

Protocol: Sample Preparation

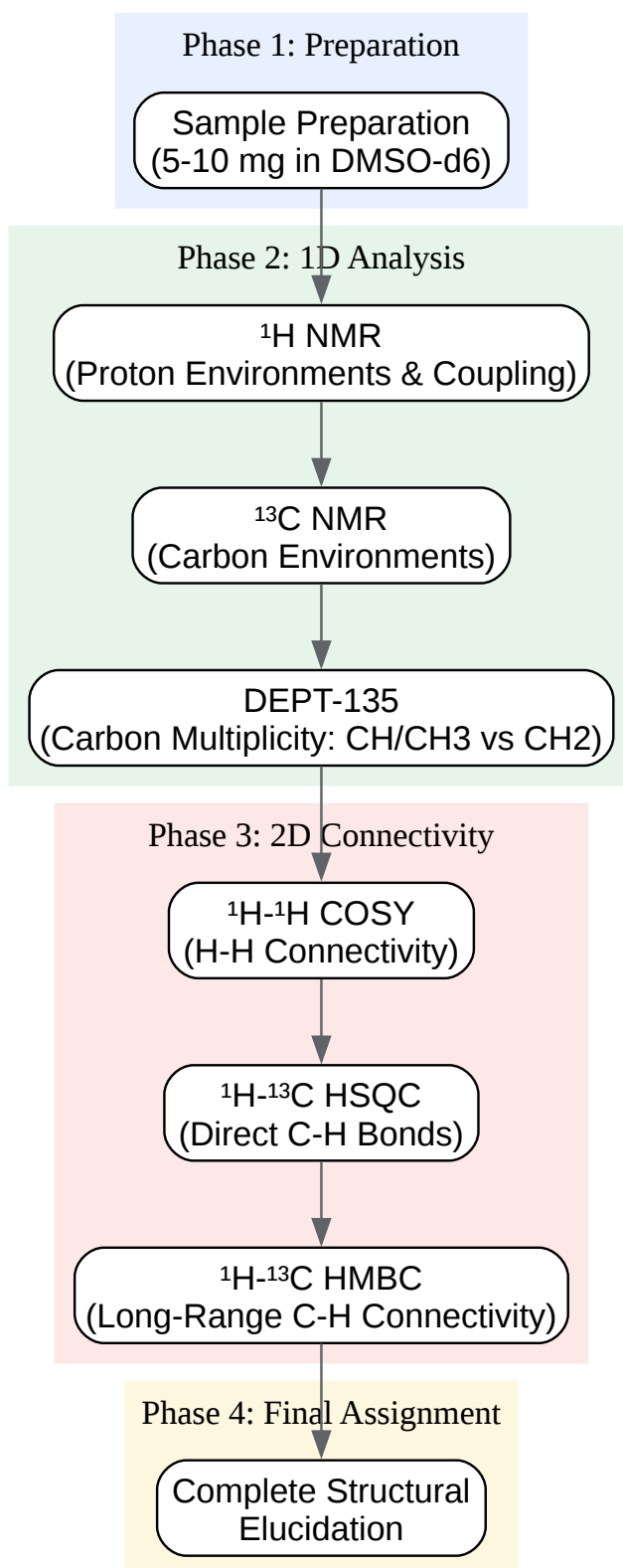
- Purity Check: Ensure the **Isoindolin-4-ol hydrochloride** sample is dry and free from particulate matter and residual non-deuterated solvents.
- Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for a full suite of experiments including ¹³C NMR and 2D NMR.[\[5\]](#)[\[10\]](#) Use a clean, dry glass vial.
- Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[\[11\]](#) The goal is a final sample height of 4-5 cm in a standard 5 mm NMR tube.[\[11\]](#)
- Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a homogenous solution. A clear, particle-free solution is essential for optimal magnetic field homogeneity (shimming).[\[5\]](#)
- Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. To remove any potential micro-particulates, a small plug of cotton wool can be placed in the pipette to act as a filter.[\[11\]](#)
- Capping: Securely cap the NMR tube. Label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

Experimental Protocols: A Multi-faceted NMR Approach

A combination of 1D and 2D NMR experiments is required for an unequivocal structural assignment. The following protocols are based on a standard 400 or 500 MHz spectrometer.

Workflow Overview

The logical flow of experiments is designed to build structural information progressively, with each experiment confirming and complementing the last.



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Figure 1: Experimental workflow for NMR analysis.

Protocol: 1D NMR Experiments

A. ^1H NMR (Proton)

- Purpose: To identify the number of unique proton environments, their relative numbers (integration), their electronic environment (chemical shift), and neighboring protons (spin-spin splitting).
- Protocol:
 - Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO- d_6 .
 - Perform automatic or manual shimming to optimize magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').
 - Key Parameters:
 - Spectral Width: ~16 ppm (centered around 6-7 ppm)
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay (d1): 2-5 seconds
 - Number of Scans: 8-16 (adjust for concentration)
 - Process the data: Apply Fourier transform, automatic phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

B. ^{13}C NMR (Carbon-13)

- Purpose: To identify the number of unique carbon environments.
- Protocol:
 - Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.
 - Key Parameters:

- Spectral Width: ~240 ppm (centered around 120 ppm)
- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2-5 seconds (longer delays improve quantitation of quaternary carbons)
- Number of Scans: 1024 or more, depending on concentration.
- Process and reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.[\[7\]](#)

C. DEPT-135 (Distortionless Enhancement by Polarization Transfer)

- Purpose: To differentiate carbon signals based on the number of attached protons.[\[12\]](#)[\[13\]](#)
- Protocol:
 - Run the DEPT-135 pulse program.
 - Result: CH and CH₃ carbons will appear as positive peaks, while CH₂ carbons will appear as negative peaks. Quaternary carbons are not observed.[\[14\]](#)[\[15\]](#) This is invaluable for assigning the aliphatic carbons in the isoindoline ring.

Protocol: 2D NMR Experiments

A. ¹H-¹H COSY (Correlation Spectroscopy)

- Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. [\[16\]](#)[\[17\]](#) This helps establish connectivity within proton networks (e.g., protons on the aromatic ring, protons on the five-membered ring).
- Protocol:
 - Run a standard gradient-selected COSY experiment (e.g., 'cosygpcf').
 - Process the 2D data. The resulting spectrum will show the 1D ¹H spectrum on both axes.
 - Interpretation: Off-diagonal "cross-peaks" connect signals from protons that are coupled. [\[18\]](#)

B. ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To identify which proton is directly attached to which carbon (one-bond C-H correlation).^{[19][20]} This is the most powerful experiment for linking the proton and carbon skeletons.
- Protocol:
 - Run a standard gradient-selected, multiplicity-edited HSQC experiment (e.g., 'hsqcedetgpsisp2.2').
 - Interpretation: The spectrum displays the ^1H spectrum on one axis and the ^{13}C spectrum on the other. A cross-peak appears at the coordinates of a proton and the carbon it is directly bonded to.^[21] The multiplicity-edited version can also distinguish CH/CH₃ from CH₂ groups by the phase of the cross-peak (e.g., different colors).^[22]

C. ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify longer-range correlations between protons and carbons, typically over 2-3 bonds.^{[19][23]} This is essential for connecting the different spin systems identified by COSY and for assigning quaternary carbons, which are not visible in HSQC.
- Protocol:
 - Run a standard gradient-selected HMBC experiment (e.g., 'hmbcgp1pndqf').
 - Interpretation: Cross-peaks connect a proton to carbons that are 2 or 3 bonds away. This allows the assembly of the complete molecular structure. For example, the protons on the CH₂ groups of the isoindoline ring will show HMBC correlations to the quaternary carbons of the aromatic ring.

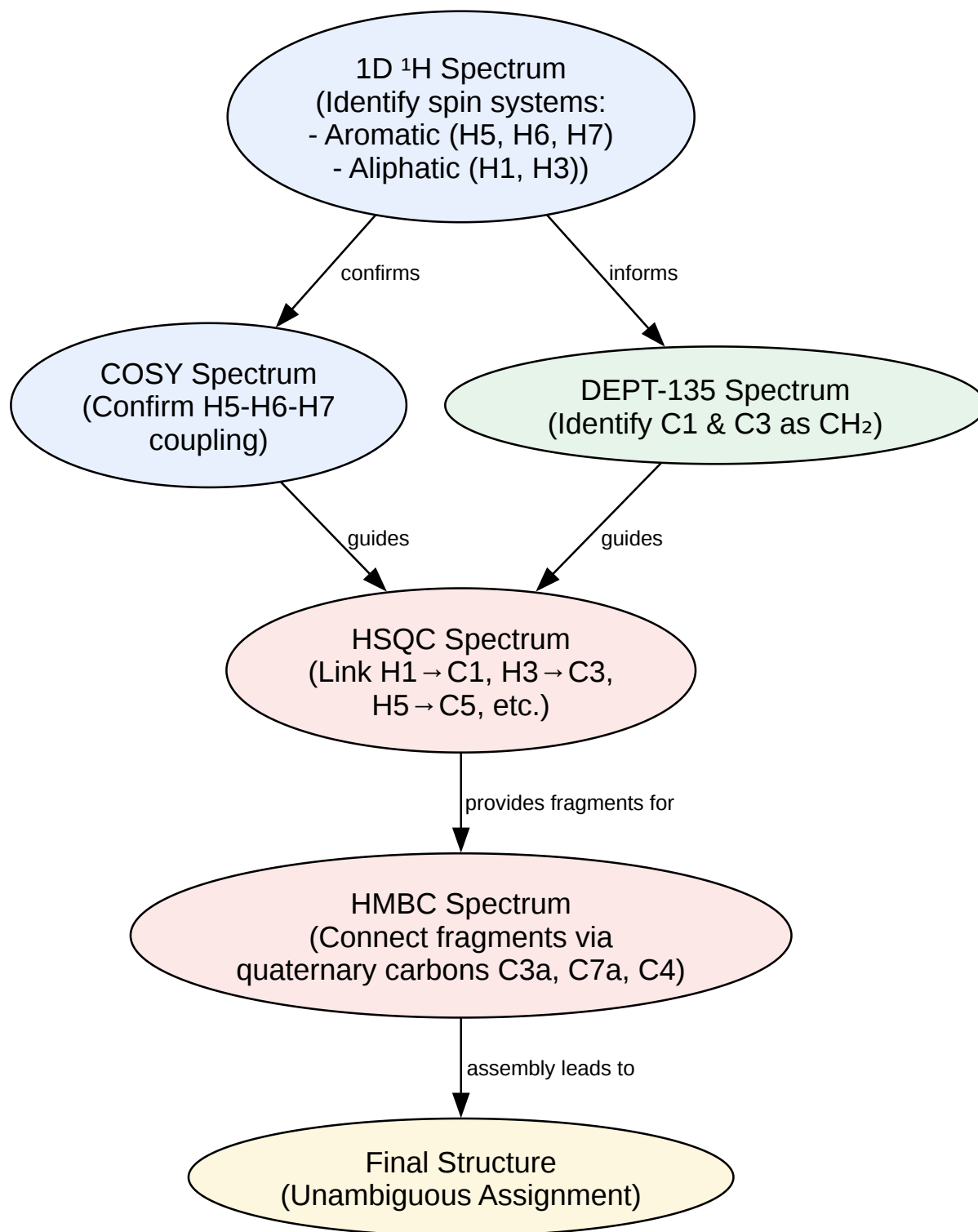
Data Interpretation & Expected Results

The following table summarizes the expected ^1H and ^{13}C NMR chemical shifts for **Isoindolin-4-ol hydrochloride** in DMSO- d_6 . Actual values may vary slightly based on experimental conditions. The numbering scheme below is used for assignment.

(A custom numbered structure would be inserted here for clarity)

Position	Atom Type	Expected ¹ H Shift (ppm)	Multiplicity	Expected ¹³ C Shift (ppm)	DEPT-135	Key 2D Correlations
1	CH ₂	~4.2 - 4.4	Singlet/Broad	~45 - 50	Negative	HSQC: to C1; HMBC: to C3, C7a
3	CH ₂	~4.2 - 4.4	Singlet/Broad	~48 - 53	Negative	HSQC: to C3; HMBC: to C1, C3a
4	C-OH	-	-	~150 - 158	Absent (Quat)	HMBC: from H5, H3
5	CH	~6.7 - 6.9	Doublet	~115 - 120	Positive	COSY: to H6; HSQC: to C5
6	CH	~7.0 - 7.2	Triplet	~128 - 132	Positive	COSY: to H5, H7; HSQC: to C6
7	CH	~6.6 - 6.8	Doublet	~112 - 117	Positive	COSY: to H6; HSQC: to C7
3a	C	-	-	~135 - 142	Absent (Quat)	HMBC: from H3, H5
7a	C	-	-	~125 - 130	Absent (Quat)	HMBC: from H1, H7
OH	OH	~9.0 - 10.0	Broad Singlet	-	-	Exchanges with D ₂ O
NH ₂ ⁺	NH ₂ ⁺	~9.5 - 10.5	Broad Singlet	-	-	Exchanges with D ₂ O

Logical Deduction Pathway



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Figure 2: Logic diagram for structural assignment.

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